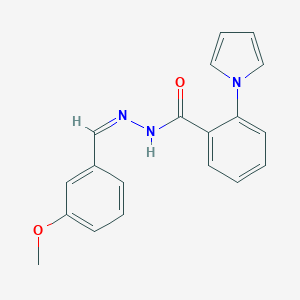
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide, also known as MPBH, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBH is a hydrazone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer cell proliferation. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have demonstrated that N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has also been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In vivo studies have demonstrated that N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can reduce inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit tumor growth and induce apoptosis in cancer cells in animal models of various cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it has been shown to exhibit a range of biological activities that make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide also has some limitations for lab experiments. It is a hydrazone derivative, which can be prone to hydrolysis and other chemical reactions that may affect its stability and activity. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is the development of more stable and potent analogs of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide that can be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide in human clinical trials, which may pave the way for its use as a therapeutic agent in the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can be synthesized through a simple reaction between 3-methoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain pure N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide.
Propiedades
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-8-6-7-15(13-16)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMCIBFGARHQB-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

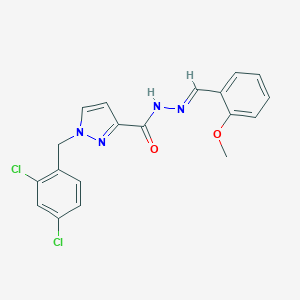
![N'-(2-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448873.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B448876.png)
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)propanohydrazide](/img/structure/B448878.png)
![N'-(4-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448879.png)
![N'-(4-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448880.png)
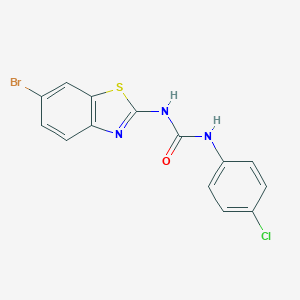

![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448886.png)
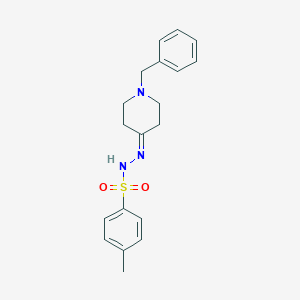
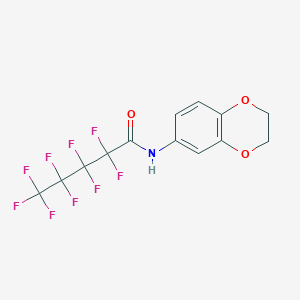
![2-(4-butylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448895.png)
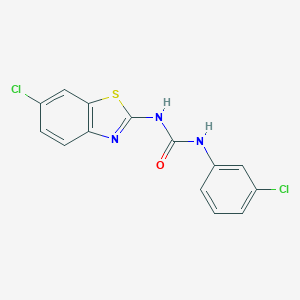
![N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448899.png)